(3R)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. It belongs to the class of amino nitriles, which are characterized by the presence of both amino and nitrile functional groups. The compound's structure includes a chloro-substituted aromatic ring, which contributes to its reactivity and biological activity.
The compound can be synthesized from commercially available starting materials, notably 2-chloro-3-methoxybenzaldehyde and 3-aminopropanenitrile. These precursors are readily accessible in chemical supply markets, facilitating the compound's synthesis for research and development purposes.
(3R)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile is classified as an organic compound with the following characteristics:
The synthesis of (3R)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile typically involves the following steps:
The reaction conditions are critical for optimizing yield and purity. The use of a controlled temperature and pH can significantly impact the efficiency of the condensation reaction.
The molecular formula of (3R)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile is , with a molecular weight of 210.66 g/mol.
Property | Value |
---|---|
IUPAC Name | (3R)-3-amino-3-(2-chloro-4-methoxyphenyl)propanenitrile |
InChI | InChI=1S/C10H11ClN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
InChI Key | YBTLHKWJILOTNP-SNVBAGLBSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)C@@HN)Cl |
These structural details indicate that the compound has a chiral center, which may influence its biological activity.
(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile involves its interaction with specific biological targets:
These interactions suggest potential therapeutic applications in drug development.
The physical properties of (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile include:
Key chemical properties include:
Relevant data from studies suggest that these properties are crucial for its application in synthesis and medicinal chemistry.
(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile has several scientific applications:
CAS No.: 54986-75-3
CAS No.: 64885-97-8
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0